molecular formula C14H19NO4S B13552927 2-((tert-Butoxycarbonyl)amino)-3-(4-mercaptophenyl)propanoic acid

2-((tert-Butoxycarbonyl)amino)-3-(4-mercaptophenyl)propanoic acid

Cat. No.: B13552927
M. Wt: 297.37 g/mol
InChI Key: HTJUIVWAFJEXGZ-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-(4-mercaptophenyl)propanoic acid: is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a mercapto group on the phenyl ring. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(4-mercaptophenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Introduction of the Mercapto Group: The phenyl ring is functionalized with a mercapto group through a substitution reaction, often using thiolating agents like thiourea or sodium hydrosulfide.

    Coupling Reaction: The protected amino acid is then coupled with the mercapto-functionalized phenyl ring using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-(4-mercaptophenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.

    Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be employed to remove the Boc group.

    Substitution: Thiolating agents like thiourea or sodium hydrosulfide are commonly used.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Free amino acids.

    Substitution: Thiolated derivatives.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-3-(4-mercaptophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(4-mercaptophenyl)propanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and proteins with active sites that can interact with the mercapto and amino groups.

    Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(4-mercaptophenyl)propanoic acid: Lacks the Boc protecting group.

    2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the mercapto group.

Uniqueness

2-((tert-Butoxycarbonyl)amino)-3-(4-mercaptophenyl)propanoic acid is unique due to the presence of both the Boc protecting group and the mercapto group, which confer distinct reactivity and functional properties.

Properties

Molecular Formula

C14H19NO4S

Molecular Weight

297.37 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfanylphenyl)propanoic acid

InChI

InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-11(12(16)17)8-9-4-6-10(20)7-5-9/h4-7,11,20H,8H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

HTJUIVWAFJEXGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)S)C(=O)O

Origin of Product

United States

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